molecular formula C8H18N2O3 B6153336 (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate CAS No. 853944-08-8

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate

Cat. No.: B6153336
CAS No.: 853944-08-8
M. Wt: 190.2
InChI Key:
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Description

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is an organic compound that features a tert-butyl carbamate protecting group attached to a chiral amino alcohol

Mechanism of Action

Target of Action

The primary targets of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate are likely to be GABA B receptors . These receptors play a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

This compound interacts with its targets by binding to the receptors and exerting agonist, partial agonist, or antagonist activity . This interaction results in changes in the function of the receptors, which can lead to alterations in the cellular processes they regulate .

Biochemical Pathways

The compound affects the gabaergic system, which is associated with a variety of diseases . It interferes with the release of many neurotransmitters, such as dopamine, acetylcholine, and 5-hydroxytryptamine (5-HT), via different mechanisms . The downstream effects of these interactions can include changes in neurological and psychiatric disorders, such as epilepsy, schizophrenia, anxiety, depression, autism spectrum disorder, stroke, drug addiction, and neurodegenerative disorders .

Pharmacokinetics

Similar compounds have been shown to have high hydrophilicity and high aqueous solubility , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and the nature of the interaction. For example, in the case of GABA B receptors, the compound’s action can lead to changes in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be affected by the presence of other molecules in the environment, such as other neurotransmitters or enzymes . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate typically involves the reaction of (S)-3-amino-2-hydroxypropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 1-2 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure high yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at 0°C to room temperature.

    Substitution: Tosyl chloride in pyridine at 0°C to room temperature.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a primary amine.

    Substitution: Formation of a tosylate derivative.

Scientific Research Applications

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of enzyme inhibitors and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (3-amino-2-hydroxybutyl)carbamate: Similar structure with an additional methylene group.

    (S)-tert-Butyl (3-amino-2-hydroxyethyl)carbamate: Similar structure with one less methylene group.

    (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate derivatives: Various derivatives with different substituents on the amino or hydroxyl groups.

Uniqueness

This compound is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in the synthesis of a wide range of biologically active molecules.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOKWJGNPKUSE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853944-08-8
Record name tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate
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